molecular formula C8H3ClF3NS B1349373 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene CAS No. 99195-86-5

4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene

Cat. No.: B1349373
CAS No.: 99195-86-5
M. Wt: 237.63 g/mol
InChI Key: OOJRRHXHHCEPTA-UHFFFAOYSA-N
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Description

4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H3ClF3NS. It is also known by other names such as 4-Chloro-2-(trifluoromethyl)phenyl isothiocyanate . This compound is characterized by the presence of a chloro group, an isothiocyanato group, and a trifluoromethyl group attached to a benzene ring.

Preparation Methods

The synthesis of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene involves the reactivity of the isothiocyanato group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various chemical and biological applications.

Properties

IUPAC Name

4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NS/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJRRHXHHCEPTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371531
Record name 4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99195-86-5
Record name 4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99195-86-5
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